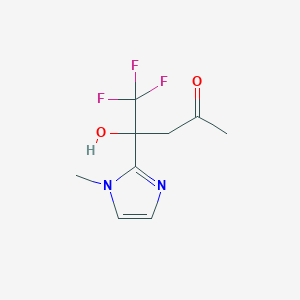

5,5,5-trifluoro-4-hydroxy-4-(1-methyl-1H-imidazol-2-yl)pentan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,5,5-Trifluoro-4-hydroxy-4-(1-methyl-1H-imidazol-2-yl)pentan-2-one is a fluorinated organic compound characterized by its trifluoromethyl group and hydroxyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

Trifluoromethylation: This involves the introduction of a trifluoromethyl group to a precursor molecule. The reaction conditions typically require a trifluoromethylating agent and a suitable catalyst.

Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions, which often involve the use of oxidizing agents.

Industrial Production Methods: In an industrial setting, the compound is likely produced through optimized versions of these synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is further oxidized to form a carbonyl group.

Reduction: Reduction reactions can be used to convert the trifluoromethyl group to a less fluorinated form.

Substitution: Substitution reactions can involve the replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: The major product is typically a carboxylic acid derivative.

Reduction: The major product is a less fluorinated derivative of the original compound.

Substitution: The major products vary based on the substituting group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a drug candidate due to its unique structural features. The trifluoromethyl group is known to enhance metabolic stability and bioactivity in pharmaceuticals. Its imidazole moiety is also crucial for interacting with biological targets.

Case Study: Enzyme Inhibition

Research has indicated that compounds with similar structures have shown promise as enzyme inhibitors. For instance, trifluoromethyl ketones are recognized for their ability to mimic substrate interactions in enzyme active sites, making them suitable candidates for developing enzyme inhibitors . This property is particularly relevant in designing inhibitors for various diseases, including cancer and metabolic disorders.

Antimicrobial Activity

Studies have suggested that compounds containing imidazole rings exhibit antimicrobial properties. The incorporation of trifluoromethyl groups can enhance this activity by increasing lipophilicity and altering membrane permeability .

Anticancer Potential

The compound's structural similarity to known anticancer agents positions it as a potential candidate in cancer therapy. It has been proposed that the imidazole ring can interact with specific receptors involved in tumor growth regulation .

Gastrointestinal Disorders

Recent patents have highlighted the use of similar compounds for treating gastrointestinal disorders such as irritable bowel syndrome (IBS). The mechanism involves antagonism of serotonin receptors, which play a critical role in gut motility and sensation .

Neurological Disorders

Due to its ability to modulate neurotransmitter systems, the compound may also have applications in treating neurological disorders. Its potential to influence dopamine and opioid receptor systems could lead to novel analgesics or treatments for conditions like depression and anxiety .

Synthesis and Development

The synthesis of 5,5,5-trifluoro-4-hydroxy-4-(1-methyl-1H-imidazol-2-yl)pentan-2-one has been explored through various methodologies aimed at optimizing yield and purity. Techniques such as ring-opening reactions and acylation strategies have shown promise in producing this compound efficiently .

Data Table: Summary of Applications

| Application Area | Potential Use | Mechanism/Action |

|---|---|---|

| Medicinal Chemistry | Drug design for enzyme inhibitors | Mimics substrate interactions |

| Antimicrobial Activity | Treatment against bacterial infections | Enhances membrane permeability |

| Anticancer Potential | Targeting tumor growth | Interacts with tumor growth regulators |

| Gastrointestinal Disorders | Treatment of IBS | Serotonin receptor antagonism |

| Neurological Disorders | Analgesics or treatments for depression | Modulates neurotransmitter systems |

Mecanismo De Acción

The mechanism by which 5,5,5-trifluoro-4-hydroxy-4-(1-methyl-1H-imidazol-2-yl)pentan-2-one exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can enhance the compound's binding affinity to biological targets, while the hydroxyl group can participate in hydrogen bonding interactions.

Comparación Con Compuestos Similares

5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate: This compound shares a similar fluorinated structure but has a methacrylate group instead of the imidazole group.

5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one: This compound is structurally similar but lacks the imidazole group.

Uniqueness: The presence of the 1-methyl-1H-imidazol-2-yl group in 5,5,5-trifluoro-4-hydroxy-4-(1-methyl-1H-imidazol-2-yl)pentan-2-one distinguishes it from other similar compounds, potentially leading to unique biological and chemical properties.

Actividad Biológica

5,5,5-Trifluoro-4-hydroxy-4-(1-methyl-1H-imidazol-2-yl)pentan-2-one is a fluorinated organic compound that has garnered interest for its potential biological activities. This compound features a trifluoromethyl group and a hydroxyl group, which contribute to its unique properties and interactions with biological systems.

Chemical Structure and Properties

- IUPAC Name : 5,5,5-trifluoro-4-hydroxy-4-(1-methylimidazol-2-yl)pentan-2-one

- Molecular Formula : C9H11F3N2O2

- Molecular Weight : 236.19 g/mol

- CAS Number : 930414-73-6

The presence of the trifluoromethyl group enhances the compound's lipophilicity and binding affinity to various biological targets, while the hydroxyl group facilitates hydrogen bonding interactions, potentially influencing its biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group is known to enhance the binding affinity to proteins and enzymes, while the hydroxyl group can participate in critical hydrogen bonding interactions that stabilize the compound in its active form.

Cytotoxicity and Antitumor Activity

Research has indicated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on imidazole derivatives have shown promising antitumor activity, suggesting that modifications in the imidazole structure could lead to enhanced efficacy against cancer cells .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5m | SISO (cervical) | 2.38 |

| 5l | RT-112 (bladder) | 3.77 |

| Reference Compound (Cisplatin) | - | 0.24 - 1.96 |

The above table summarizes the cytotoxicity findings of related compounds, indicating that structural modifications can lead to varying levels of potency against specific cancer types.

Case Studies

- Preclinical Studies : In preclinical trials, compounds structurally similar to this compound were tested for their ability to induce apoptosis in cancer cells. Results indicated that increasing concentrations of these compounds resulted in a higher percentage of early and late apoptotic cells, demonstrating their potential as effective anticancer agents .

- Structure–Activity Relationship (SAR) : A detailed SAR analysis revealed that the introduction of electron-withdrawing groups significantly enhances the antitumor activity of imidazole derivatives. This suggests that modifications to the molecular structure of 5,5,5-trifluoro-4-hydroxy derivatives could further optimize their therapeutic potential .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of fluorinated compounds often shows altered absorption and distribution characteristics due to their lipophilic nature. Research indicates that structural modifications can enhance bioavailability while minimizing side effects such as toxicity observed in other imidazole-containing compounds .

Propiedades

IUPAC Name |

5,5,5-trifluoro-4-hydroxy-4-(1-methylimidazol-2-yl)pentan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O2/c1-6(15)5-8(16,9(10,11)12)7-13-3-4-14(7)2/h3-4,16H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGAJAXVPYMJEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=NC=CN1C)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.